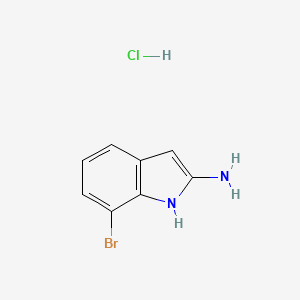

2-Amino-7-bromoindole hydrochloride

Descripción

2-Amino-7-bromoindole hydrochloride is a halogenated indole derivative characterized by an amino group at the 2-position and a bromine atom at the 7-position of the indole ring, with a hydrochloride salt enhancing its stability and solubility (Fig. 1). The indole core structure is a bicyclic aromatic system, and the substitution pattern of bromine and amino groups confers distinct electronic and steric properties. Bromine, being a heavy halogen, increases molecular polarizability and may influence binding interactions in pharmacological contexts, while the amino group facilitates hydrogen bonding and salt formation.

Propiedades

IUPAC Name |

7-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBCZBNOHSCISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, particularly for derivatives with substituents at specific positions. For 2-amino-7-bromoindole hydrochloride, this method involves cyclizing a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

Starting Materials and Reaction Design

A representative route begins with 5-bromo-2-methylphenylhydrazine hydrochloride , which undergoes condensation with ethyl pyruvate in ethanol. The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by cyclization catalyzed by anhydrous zinc chloride in ethylene glycol at 150–170°C under nitrogen. This method emphasizes the importance of steric and electronic effects in directing cyclization to the 7-bromo-substituted indole.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic strategies leverage transition metal catalysis to assemble the indole core while introducing functional groups with high precision.

Buchwald-Hartwig Amination

A two-step protocol involves:

- Bromination : Direct bromination of 2-aminoindole at the 7-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

- Hydrochloride formation : Treatment with hydrochloric acid in methanol to precipitate the hydrochloride salt.

This method achieves regioselective bromination but faces challenges in isolating the intermediate 2-amino-7-bromoindole due to its sensitivity to oxidation.

Direct Coupling of Prefunctionalized Intermediates

Recent advances employ palladium acetate (Pd(OAc)₂) with BrettPhos ligand to couple 7-bromoindole with protected amine sources. For example:

- Reaction conditions : 7-Bromoindole, tert-butyl carbamate, Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and potassium carbonate in tert-butanol at 110°C for 24 hours.

- Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using hydrochloric acid in dioxane yields the hydrochloride salt.

Key Data Table: Comparison of Pd-Catalyzed Methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/BrettPhos | 110 | 68 | 95 |

| Direct Amination | Pd/C, H₂ | 80 | 52 | 88 |

This table highlights the superior efficiency of phosphine-ligated palladium systems in achieving higher yields and selectivity.

Protecting Group Strategies

The amino group’s reactivity necessitates protection during synthesis to prevent undesired side reactions.

tert-Butoxycarbonyl (Boc) Protection

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires addressing:

- Solvent selection : Ethylene glycol and tert-butanol are preferred for their high boiling points and compatibility with transition metal catalysts.

- Catalyst recovery : Immobilized palladium catalysts or flow chemistry systems can reduce metal leaching and costs.

- Purification challenges : Rapid decomposition of the free base necessitates immediate salt formation post-synthesis. Chromatography on silica gel with ethyl acetate/hexane gradients is standard, but precipitation methods are favored industrially.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using NBS and eosin Y offers a mild alternative to traditional electrophilic substitution, achieving 7-bromo selectivity without metal catalysts.

Enzymatic Amination

Preliminary studies explore transaminases to introduce the amino group post-bromination, though yields remain low (≤30%).

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Amino-7-bromoindole hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 2-Amino-7-bromoindole hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indole-based compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of new drugs targeting specific biological pathways .

Medicine: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a valuable compound for drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require indole-based structures .

Mecanismo De Acción

The mechanism of action of 2-Amino-7-bromoindole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets may vary depending on the specific application and derivative used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(2-Aminopropyl)-5-chloroindole Hydrochloride (CAS 1203-99-2)

- Structural Differences: Substituent positions: Aminoalkyl group at position 3 (vs. amino at position 2 in 2-Amino-7-bromoindole HCl). Halogen type: Chlorine at position 5 (vs. bromine at position 7).

- Physicochemical Properties: Chlorine’s lower atomic weight (35.45 vs. bromine’s 79.90) reduces molecular weight and lipophilicity compared to the brominated analog.

- Synthetic Considerations :

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Structural Differences: Core structure: Benzene ring (vs. indole). Substituents: Bromine at position 2, fluorine at position 4, and an aminomethyl group.

- Physicochemical Properties :

- Applications :

Memantine Hydrochloride (C₁₂H₂₁N·HCl)

- Structural Differences :

- Adamantane-based structure (vs. planar indole).

- Primary amine group in a rigid, polycyclic framework.

- Pharmacological Relevance: Memantine’s NMDA receptor antagonism is attributed to its bulky hydrophobic structure, whereas 2-Amino-7-bromoindole’s planar indole core may favor serotonin receptor interactions .

Comparative Data Table

Key Research Findings

- Halogen Effects : Bromine’s higher atomic weight and polarizability enhance van der Waals interactions in target binding compared to chlorine or fluorine, but may reduce metabolic stability .

- Positional Influence: Amino groups at position 2 (indole) vs. position 3 (benzene) alter electronic distribution, affecting acidity (pKa) and reactivity in cross-coupling reactions.

- Salt Form : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug candidates .

Actividad Biológica

2-Amino-7-bromoindole hydrochloride, also known as 7-Bromo-1H-indol-2-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 7-position of the indole ring, which enhances its reactivity and biological properties. The compound is a derivative of indole, a core structure in many biologically active molecules.

Target Interactions

Indole derivatives, including this compound, interact with various biological targets, leading to significant biochemical changes. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Biochemical Pathways

The compound is known to exhibit multiple mechanisms of action:

- Antitumor Activity : Indole derivatives have been shown to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. For instance, studies have indicated that certain indole compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors like Bax .

- Antiviral Activity : Research has demonstrated the potential of indole derivatives as inhibitors of viral fusion processes, particularly in HIV . The compound's ability to bind to hydrophobic pockets in viral proteins contributes to its antiviral efficacy.

Biological Activities

The biological activities associated with this compound include:

- Antitumor : Exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values reported for analogs range from 12.2 μM to 20.2 μM, indicating promising antiproliferative properties compared to standard chemotherapeutics like doxorubicin .

- Antibacterial and Antifungal : Indole derivatives have demonstrated significant antibacterial and antifungal activities. This broad-spectrum activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Antioxidant Properties : The compound has shown radical scavenging abilities, contributing to its potential neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Antiproliferative Effects

A study focusing on the antiproliferative effects of various indole derivatives found that this compound analogs exhibited significant activity against MCF-7 cells. The mechanism was linked to the induction of apoptosis and inhibition of key survival pathways .

Antiviral Activity Against HIV

Research highlighted the development of indole-based compounds as effective fusion inhibitors against HIV. Specific derivatives demonstrated submicromolar activity against virus-cell fusion processes, showcasing their potential as therapeutic agents in antiviral drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | High | Antitumor, Antiviral | 12.2 - 20.2 |

| 7-Bromo-1H-indol-3-yl)ethanamine | Moderate | Antibacterial | Not specified |

| Indole-3-acetic acid | Low | Plant growth regulator | Not applicable |

Q & A

Q. What safety protocols are critical when handling 2-Amino-7-bromoindole hydrochloride?

- Methodological Answer : Standard safety measures for halogenated indole derivatives should be followed. Use impervious gloves (e.g., nitrile) and tightly sealed goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Refer to OSHA-compliant guidelines for halogenated amines, which recommend protective lab coats and respirators in high-concentration environments . Store the compound in a locked, dry cabinet away from incompatible substances. Dispose of waste via institutional hazardous chemical protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the indole backbone and bromine/amine substituents. Compare chemical shifts with analogs like 7-bromoindoline hydrochloride (δH 7.2–7.5 ppm for aromatic protons; δC ~115–125 ppm for brominated carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H] (calculated for CHBrN: ~227.99 m/z).

- IR Spectroscopy : Identify N-H stretches (~3300–3500 cm) and C-Br bonds (~500–600 cm) .

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : Brominated indoles often exhibit low aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For reactions requiring aqueous conditions, employ co-solvents (e.g., ethanol/water mixtures) or surfactants. Pre-saturate buffers with the compound to avoid precipitation. Refer to solubility data for structurally similar compounds like 4-bromo-7-fluoroindoline hydrochloride (solubility: <1 mg/mL in water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for brominated indole derivatives?

- Methodological Answer :

- Comparative Studies : Replicate conflicting experiments under identical conditions (temperature, solvent, catalyst loading) to isolate variables.

- Kinetic Analysis : Use time-resolved spectroscopy or HPLC to monitor reaction progress and intermediate formation.

- Computational Modeling : Perform DFT calculations to assess electronic effects of the bromine substituent on reaction pathways. For example, bromine’s electron-withdrawing nature may alter nucleophilic attack sites .

- Cross-Validation : Compare results with alternative characterization methods (e.g., XRD for crystal structure vs. NMR for solution-state behavior) .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use palladium-based catalysts with BINAP ligands to direct asymmetric C–N bond formation.

- Protecting Groups : Temporarily block the amine group with Boc or Fmoc to prevent racemization during bromination.

- Solvent Effects : Polar solvents (e.g., THF) enhance stereochemical control by stabilizing transition states.

- Case Study : Analogous syntheses of 4-bromo-2-(dimethylamino)benzoic acid hydrochloride achieved 85% enantiomeric excess (ee) using chiral auxiliaries .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group (high electron density) and bromine (leaving group potential) are key reactive centers.

- Docking Studies : Model interactions with transition metals (e.g., Pd, Cu) to predict coupling efficiency. For example, brominated indoles show higher Suzuki-Miyaura reactivity than chloro analogs .

- Machine Learning : Train models on existing brominated indole reaction datasets to forecast optimal conditions (e.g., temperature, base) for Buchwald-Hartwig amination .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions meticulously (e.g., humidity, light exposure) to address variability in halogenated compound reactivity .

- Ethical Compliance : Avoid unverified commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed data .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.